4-Chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-amine
Overview
Description
“4-Chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-amine” is a derivative of pyrimidinamine . Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They act as mitochondrial complex I electron transport inhibitors (MET I) .
Synthesis Analysis
A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Chemical Reactions Analysis
Pyrimidinamine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity . More than two-thirds of pyrimidine fungicides belong to pyrimidinamine derivatives .Scientific Research Applications
Novel Synthesis Pathways
Researchers have developed new synthetic routes for derivatives of 4-Chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-amine, showcasing their potential in creating cost-effective and versatile compounds for further chemical studies and applications. For instance, Shankar et al. (2021) detailed the synthesis of novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine analogues through an efficient sequence involving initial substitution followed by Suzuki coupling, highlighting a method to produce various novel pyrimidine derivatives from commercially sourced dichloropyrimidines Shankar et al., 2021.
Antimicrobial and Antitubercular Activities
Compounds derived from this compound have been evaluated for their antimicrobial properties. Studies like that conducted by Mallikarjunaswamy et al. (2013) and Chandrashekaraiah et al. (2014) synthesized pyrimidine salts and azetidinone analogues, respectively, showing good inhibition towards antimicrobial activity, including antibacterial, antifungal, and antitubercular effects Mallikarjunaswamy et al., 2013; Chandrashekaraiah et al., 2014.
Corrosion Inhibition
Another significant application is in the field of materials science, where derivatives of this compound have been explored as corrosion inhibitors. Ashassi-Sorkhabi et al. (2005) investigated the efficiency of benzylidene-pyrimidin-2-yl-amine derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution, revealing their potential in protecting metals from corrosion Ashassi-Sorkhabi et al., 2005.
Ligand Design for Metal Complexes
The compound and its derivatives have also been utilized in the design of ligands for metal complexes, contributing to advancements in catalysis and materials chemistry. Sarcher et al. (2014) elaborated on mono- and bimetallic complexes of group 10 metals with N-heteroaryl phosphine ligands derived from pyrimidin-2-amine, showcasing their potential in the development of new materials and catalytic processes Sarcher et al., 2014.
Explorations in Medicinal Chemistry
In the realm of medicinal chemistry, derivatives have been explored for their potential biological activities. For example, Thomas et al. (2016) investigated Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone for their antidepressant and nootropic activities, indicating the compound's versatility in drug design and pharmacology Thomas et al., 2016.
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes such as acps-pptase . These enzymes play crucial roles in various biological processes, including bacterial proliferation .
Mode of Action
It’s hypothesized that a viable antibacterial agent must simultaneously target both classes of pptase enzymes to effectively halt bacterial proliferation .
Biochemical Pathways
It’s known that the suzuki–miyaura (sm) cross-coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Action Environment
The success of the suzuki–miyaura (sm) cross-coupling reaction, which is related to this compound, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Future Directions
Properties
IUPAC Name |
4-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N4/c11-7-2-4-16-9(17-7)18-8-5-6(1-3-15-8)10(12,13)14/h1-5H,(H,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVVCDQNORIBOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)NC2=NC=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701173196 | |
Record name | 2-Pyrimidinamine, 4-chloro-N-[4-(trifluoromethyl)-2-pyridinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701173196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1624261-34-2 | |
Record name | 2-Pyrimidinamine, 4-chloro-N-[4-(trifluoromethyl)-2-pyridinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1624261-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrimidinamine, 4-chloro-N-[4-(trifluoromethyl)-2-pyridinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701173196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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